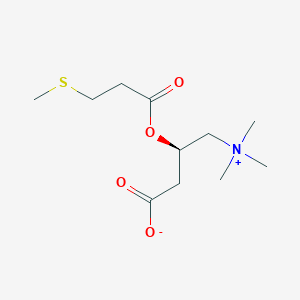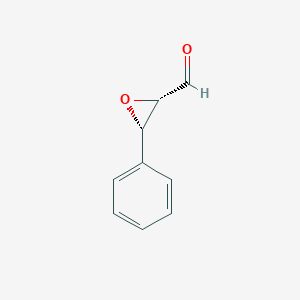
(2S,3S)-2-formyl-3-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-formyl-3-phenyloxirane is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule with two stereocenters, and its chemical formula is C9H8O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of (2S,3S)-2-formyl-3-phenyloxirane is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S,3S)-2-formyl-3-phenyloxirane has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S,3S)-2-formyl-3-phenyloxirane in lab experiments is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of complex molecules. However, its synthesis requires the use of a chiral catalyst, which can be expensive and difficult to obtain. Additionally, its potential toxicity and limited solubility in water can pose challenges in some experimental setups.
Future Directions
Several future directions for the research on (2S,3S)-2-formyl-3-phenyloxirane can be identified. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate for the treatment of various diseases. In material science, the synthesis of new chiral materials using (2S,3S)-2-formyl-3-phenyloxirane as a precursor can be explored. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as catalysis and biotechnology.
Synthesis Methods
The synthesis of (2S,3S)-2-formyl-3-phenyloxirane can be achieved by several methods. One of the most common methods is the epoxidation of cinnamaldehyde using hydrogen peroxide and a catalytic amount of a chiral catalyst. This method provides high yields of the desired product with excellent enantioselectivity.
Scientific Research Applications
(2S,3S)-2-formyl-3-phenyloxirane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of chiral materials with unique properties.
properties
CAS RN |
121651-02-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |
InChI Key |
MNDACYSEJXGHML-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
synonyms |
Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




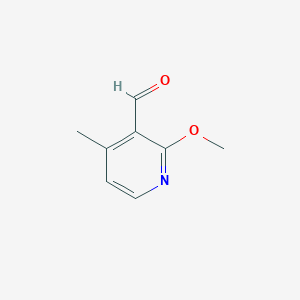

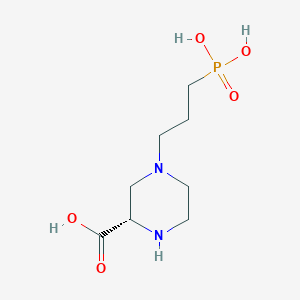
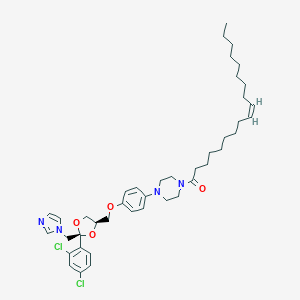
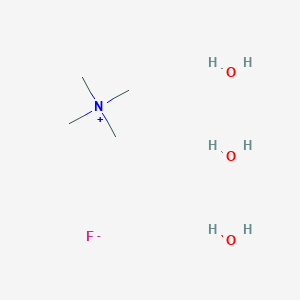
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)


![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
